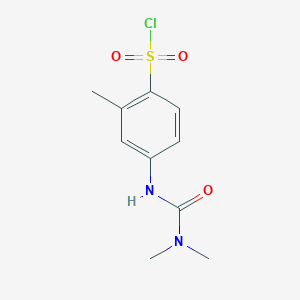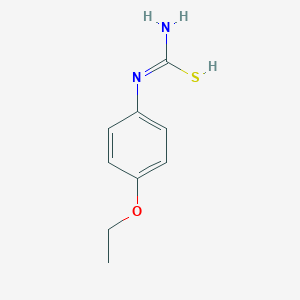
N-Ethylpyrrole
Übersicht
Beschreibung
N-Ethylpyrrole is a natural product found in Coffea arabica . It has a molecular formula of C6H9N and a molecular weight of 95.14 g/mol .
Synthesis Analysis
N-Ethylpyrrole can be synthesized through solvent-free chemical oxidative polymerizations of pyrrole and its derivatives, namely N-methylpyrrole and N-ethylpyrrole . This process involves the mechanical mixing of the monomer and solid FeCl3 oxidant under a nitrogen atmosphere .Molecular Structure Analysis
The IUPAC name for N-Ethylpyrrole is 1-ethylpyrrole . Its InChI is InChI=1S/C6H9N/c1-2-7-5-3-4-6-7/h3-6H,2H2,1H3 and the InChIKey is VPUAYOJTHRDUTK-UHFFFAOYSA-N . The Canonical SMILES for N-Ethylpyrrole is CCN1C=CC=C1 .Physical And Chemical Properties Analysis
N-Ethylpyrrole has a molecular weight of 95.14 g/mol . It has a computed XLogP3-AA of 1 . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 95.073499291 g/mol . Its topological polar surface area is 4.9 Ų . It has a heavy atom count of 7 .Wissenschaftliche Forschungsanwendungen
Ultrafast Decay Dynamics : N-Ethylpyrrole's excited-state decay dynamics were explored using femtosecond time-resolved photoelectron imaging, revealing multiple time constants associated with different vibrational states in the S1 state (Yuan et al., 2021).
Electrochromic Properties : It has been used to produce N-ethyl substituted poly(3,4-ethylenedioxypyrrole), demonstrating multicolor electrochromism and potential for electrochromic devices (Kraft et al., 2007).
Electrochemical Behavior : Studies on poly(N-ethylpyrrole) films in propylene carbonate solution revealed that dopant anions and N-substituents significantly affect solvent transport behavior, charge capacity, and ionic resistance of the films (Lee, Yang, & Kwak, 2002).
Photodissociation Dynamics : Research on 2-ethylpyrrole, a closely related compound, focused on photodissociation dynamics upon photoexcitation, contributing to understanding the effects of ring substitution on dissociation dynamics (Cole-Filipiak et al., 2017).
Functionalized Polymer Derivatives : N-Ethylpyrrole has been used to create N-substituted poly(ethylenepyrrole), introducing versatile nitrogen-bound substituents into the polymer backbone, leading to new functionalized polymer derivatives (Chen, Yeh, & Sen, 1989).
MOSFET Fabrication : Films of poly(N-ethylpyrrole) prepared by electrochemical polymerization have been utilized in the fabrication of metal-oxide-semiconductor field-effect transistors (MOSFETs), demonstrating promising semiconductor characteristics (Kou & Liou, 1996).
Synthesis of Inverted Porphyrins : 2-Ethylpyrrole has been applied in the direct synthesis of 3-substituted inverted porphyrins, showing potential in the field of macrocyclic chemistry (Schmidt & Chmielewski, 2001).
Conducting Polymers : Its derivatives have been used in the synthesis of conducting polymers like polypyrrole, with applications in electrochemical devices and biosensors (Ramanavičius & Ramanavičius, 2020).
Safety and Hazards
N-Ethylpyrrole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Zukünftige Richtungen
N-Ethylpyrrole is one of the ethyl-substituted derivatives of pyrrole and its excited-state decay dynamics has never been explored . Future research could investigate the ultrafast decay dynamics of N-Ethylpyrrole excited to the S1 electronic state using a femtosecond time-resolved photoelectron imaging method .
Eigenschaften
IUPAC Name |
1-ethylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-2-7-5-3-4-6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUAYOJTHRDUTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870703 | |
| Record name | 1-Ethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethylpyrrole | |
CAS RN |
617-92-5, 92933-61-4 | |
| Record name | 1-Ethyl-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=617-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethylpyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrole, ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092933614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethylpyrrole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6756 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Ethyl-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethylpyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Ethylpyrrole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCK8RWU2W2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[3-(3,4-Dichlorophenyl)ureido]benzenesulfonyl chloride](/img/structure/B7724060.png)
![4-[3-(3,5-Dichlorophenyl)ureido]-2-methylbenzenesulfonyl chloride](/img/structure/B7724068.png)



![4-Ethoxy-3-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B7724112.png)


